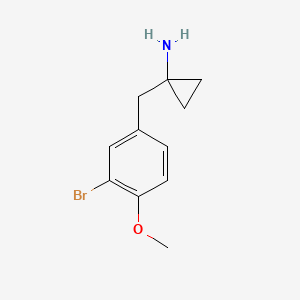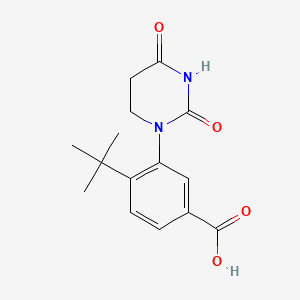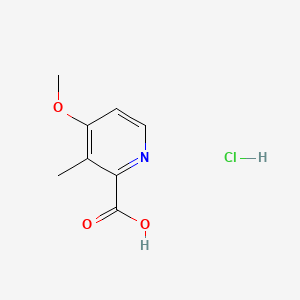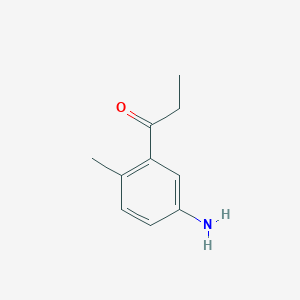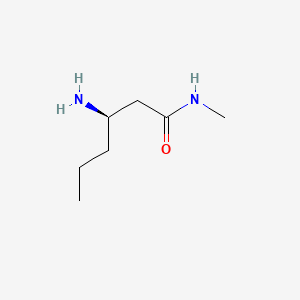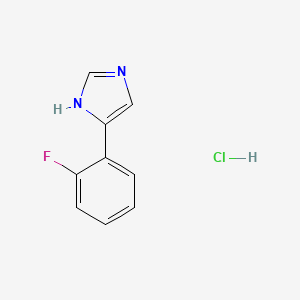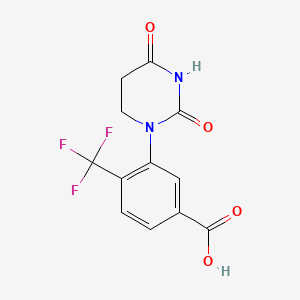
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a diazinanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the trifluoromethyl and diazinanone groups. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The trifluoromethyl and diazinanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the development of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoic acid derivatives with trifluoromethyl and diazinanone groups, such as:
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-chlorobenzoic acid
Uniqueness
What sets 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and stability, making this compound valuable in various research and industrial contexts.
Propiedades
Número CAS |
2703772-78-3 |
|---|---|
Fórmula molecular |
C12H9F3N2O4 |
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)7-2-1-6(10(19)20)5-8(7)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21) |
Clave InChI |
GWZUCGQWZHNLAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


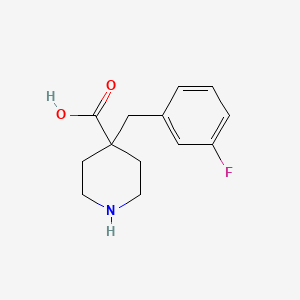
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)


